10S,17S-ジヒドロキシ-4Z,7Z,11E,13Z,15E,19Z-ドコサヘキサエン酸

説明

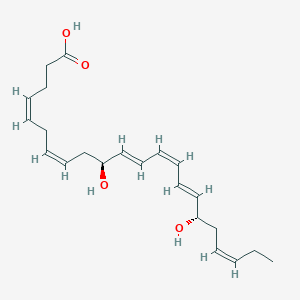

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosahexaenoic acid is a dihydroxydocosahexaenoic acid that is (4Z,7Z,11E,13Z,15E,19Z)-docosahexaenoic acid in which the two hydroxy substituents are located at positions 10 and 17 (the 10S,17S-stereoisomer). A natural isomer of protectin D1, one of the specialised proresolving mediators. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a dihydroxydocosahexaenoic acid, a secondary allylic alcohol and a protectin.

科学的研究の応用

合成方法

化合物は、ドコサヘキサエン酸(DHA)、17(S)-ヒドロ(ペル)オキシドコサヘキサ-4Z,7Z,11Z,13Z,15E,19Z-エン酸[17(S)-H(P)DHA]、大豆リポキシゲナーゼ(sLOX)、およびジャガイモ塊茎リポキシゲナーゼ(ptLOX)をさまざまな組み合わせで用いたさまざまな反応経路によって合成することができます . 生成物の構造は、HPLC、紫外線(UV)光分光法、GC-MS、タンデムMS、およびNMR分光法によって確認されます .

抗炎症およびプロレゾリューションバイオアクション

10S,17S-DiHDoHEは、Ω-3脂肪酸ドコサヘキサエン酸から生成され、抗炎症およびプロレゾリューションバイオアクションを発揮すると考えられています . これは、ドコサヘキサエン酸(DHA)の逐次リポキシゲナーゼによって生成され、マウスモデルの炎症性滲出液に見られます .

肺線維症に対する治療効果

10S,17S-DiHDoHEによる後処理は、マウスにおけるブレオマイシン誘発性肺線維症および肺機能障害を改善します . 肺呼吸機能を改善し、ブレオマイシン誘発性低酸素血症を改善し、寿命を延ばします .

上皮間葉転換(EMT)の逆転

10S,17S-DiHDoHEは、生体内および試験管内で上皮間葉転換(EMT)の表現型転換を逆転させることが判明しており、線維症の解決を促進する潜在的なメカニズムを強化しています .

潜在的な薬剤候補

10S,17S-DiHDoHEとその誘導体は、さまざまな細胞や組織で強力な抗炎症および抗アポトーシス活性を持ち、新規クラスの生体調節化合物および潜在的な薬剤候補と見なすことができます .

抗炎症分子

作用機序

Target of Action

The primary targets of 10S,17S-DiHDoHE are neutrophils and platelets . Neutrophils are a type of white blood cell that play a key role in the body’s immune response, while platelets are involved in blood clotting.

Mode of Action

10S,17S-DiHDoHE interacts with its targets by blocking neutrophil infiltration and inhibiting platelet activation . It impairs thromboxane (TX) synthesis and TX receptor activation, which are crucial for platelet activation .

Biochemical Pathways

10S,17S-DiHDoHE is a metabolite of DHA (Docosahexaenoic Acid), produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It is part of the lipoxygenase pathways , which are involved in the metabolism of fatty acids and inflammation regulation.

Result of Action

The action of 10S,17S-DiHDoHE results in potent protective and anti-inflammatory activities . It blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse . This suggests that it could potentially be used to treat inflammatory conditions.

生化学分析

Biochemical Properties

10S,17S-DiHDoHE plays a significant role in biochemical reactions. It is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its anti-inflammatory and protective effects .

Cellular Effects

10S,17S-DiHDoHE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse .

Molecular Mechanism

The molecular mechanism of action of 10S,17S-DiHDoHE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its potent protective and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of 10S,17S-DiHDoHE vary with different dosages in animal models. Studies have shown that it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse

Metabolic Pathways

10S,17S-DiHDoHE is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .

生物活性

Overview

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid (PDX) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It plays a significant role in anti-inflammatory processes and is recognized for its potential therapeutic applications in various diseases. This article explores the biological activities of PDX, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

- Molecular Formula : C22H32O4

- PubChem CID : 11667655

PDX exerts its biological effects primarily through the modulation of inflammation and immune responses. The key mechanisms include:

- Inhibition of Neutrophil Infiltration : PDX significantly reduces neutrophil infiltration in inflammatory conditions. In murine models of peritonitis, it has been shown to block neutrophil migration by 20-25% at a dosage of 1 ng/mouse .

- Platelet Activation Modulation : PDX inhibits blood platelet aggregation. This action suggests a potential role in managing thrombotic disorders.

- Cell Signaling Pathways : PDX interacts with specific receptors on immune cells to modulate signaling pathways that lead to the resolution of inflammation .

Anti-inflammatory Effects

PDX is recognized for its potent anti-inflammatory properties. It functions as a pro-resolving mediator that actively promotes the resolution phase of inflammation. Key findings include:

- Reduction of Inflammatory Cytokines : PDX treatment leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .

- Enhanced Resolution of Inflammation : Research indicates that PDX enhances the clearance of apoptotic cells and promotes tissue repair processes .

Neuroprotective Effects

PDX has been linked to neuroprotection due to its ability to modulate neuroinflammation. Studies suggest:

- Protection Against Neurodegeneration : PDX may protect neuronal cells from damage associated with neurodegenerative diseases by inhibiting inflammatory responses within the central nervous system .

Metabolic Effects

Recent studies have explored the potential metabolic benefits of PDX:

- Anti-Diabetic Potential : PDX has shown promise in preventing the onset of type 1 and type 2 diabetes in animal models. This suggests a role in metabolic regulation and insulin sensitivity .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Rengachar et al., 2023 | Demonstrated that PDX prevents diabetes development in animal models. |

| Chen et al., 2011 | Showed that PDX inhibits platelet aggregation in human subjects. |

| PMC8945731 | Highlighted the complex biological roles of PDX as a mediator in inflammation resolution. |

特性

IUPAC Name |

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZYJSQHCXHEG-XLBFCUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。